![molecular formula C19H12ClFN2O B2372632 6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-79-4](/img/structure/B2372632.png)
6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
6-(4-Chlorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (6-CFP-F) is a small molecule that has been studied extensively in recent years. It is a synthetic compound with a variety of applications in scientific research. 6-CFP-F has been studied for its potential to act as a ligand for nuclear receptors, as a modulator of protein-protein interactions, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: The compound’s structural features make it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents.
Applications:- Anticancer Agents : The compound’s aromatic rings and nitrile group offer opportunities for modification, potentially leading to potent anticancer drugs. Researchers investigate its effects on cancer cell lines and tumor growth inhibition .
- Anti-inflammatory Drugs : The presence of both a pyridine ring and a nitrile group suggests anti-inflammatory activity. Scientists explore derivatives for their ability to modulate inflammatory pathways .
Agrochemicals and Crop Protection
Overview: The compound’s unique structure may lend itself to applications in agriculture, particularly as agrochemicals.
Applications:- Herbicides : Researchers study derivatives as potential herbicides due to their structural resemblance to known herbicidal compounds. These derivatives could selectively target weeds while sparing crops .
properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-16-6-3-14(4-7-16)18-10-5-15(11-22)19(24)23(18)12-13-1-8-17(21)9-2-13/h1-10H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSDWHUJGJBAEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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